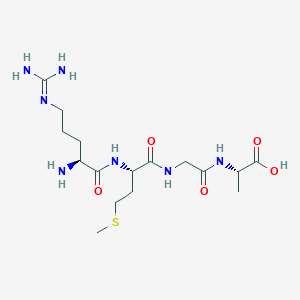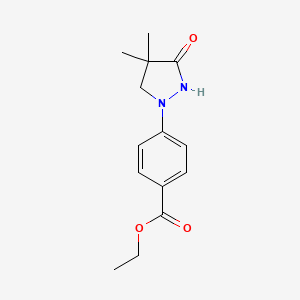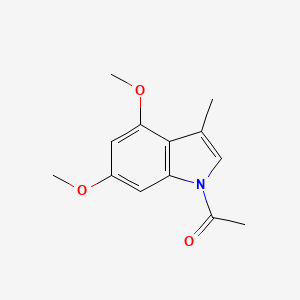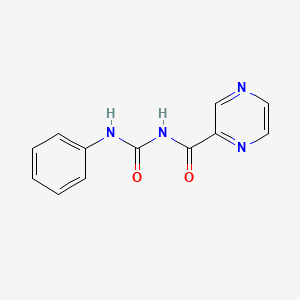![molecular formula C20H20ClN B14217363 Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- CAS No. 592521-47-6](/img/structure/B14217363.png)
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves several steps. One common method includes the reaction of 3-piperidinopropanol with sodium hydride in an aprotic polar solvent, followed by further reaction with 3-(4-chlorophenyl) propyl mesylate . Another method involves the condensation reaction of piperidine and 1,3-dihalogen propane in a water-soluble polar aprotic solvent, followed by etherification with 3-(4-chlorophenyl) propyl alcohol .
Industrial Production Methods
For industrial production, the preparation method typically involves the use of readily available raw materials and straightforward reaction conditions. The process includes the reduction of 3-(4-chlorophenyl) propionic acid, esterification to form 3-(4-chlorophenyl) propyl methanesulfonate, and subsequent N-alkylation with piperidine . This method is particularly suitable for large-scale production due to its simplicity, safety, and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. It acts as an antagonist or inverse agonist at certain receptors, such as histamine H3 receptors . This interaction leads to increased histamine synthesis and release, which in turn affects various physiological processes, including sleep-wake regulation and cognitive functions.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine: Another heterocyclic amine with a six-membered ring, but with one nitrogen atom.
Quinoline: Contains a fused ring system with a benzene ring and a pyridine ring.
1,3,4-Thiadiazole: A five-membered ring with two nitrogen atoms and one sulfur atom.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
1,2,4-Triazole: A five-membered ring with three nitrogen atoms.
Uniqueness
Piperidine, 1-[1-(4-chlorophenyl)-3-phenyl-2-propynyl]- is unique due to its specific structural features and the presence of both a piperidine ring and a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
592521-47-6 |
|---|---|
Fórmula molecular |
C20H20ClN |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
1-[1-(4-chlorophenyl)-3-phenylprop-2-ynyl]piperidine |
InChI |
InChI=1S/C20H20ClN/c21-19-12-10-18(11-13-19)20(22-15-5-2-6-16-22)14-9-17-7-3-1-4-8-17/h1,3-4,7-8,10-13,20H,2,5-6,15-16H2 |
Clave InChI |
YYRRCWUBKFHJII-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(C#CC2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14217291.png)
methanone](/img/structure/B14217294.png)


![2-[2-(5-ethoxy-4-methoxy-2-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14217319.png)

![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile](/img/structure/B14217334.png)
![2(5H)-Furanone, 4-[(4-hydroxy-4-methylpentyl)oxy]-](/img/structure/B14217338.png)
![N-(3-Chlorophenyl)-2-{(2Z)-2-[(3-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14217340.png)



